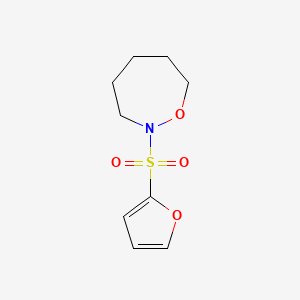
2-(Furan-2-ylsulfonyl)oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylsulfonyl)oxazepane is a heterocyclic compound that features both a furan ring and an oxazepane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-propargylamines to form the oxazepane ring . This can be achieved through various cyclization reactions, including copper-catalyzed cyclization and microwave-assisted cyclization .
Industrial Production Methods
Industrial production methods for 2-(Furan-2-ylsulfonyl)oxazepane are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylsulfonyl)oxazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s structure suggests potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylsulfonyl)oxazepane is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane: A seven-membered ring containing one oxygen and one nitrogen atom.
1,4-Diazepane: A seven-membered ring containing two nitrogen atoms.
6-Morpholino-1,4-oxazepane: A derivative of oxazepane with a morpholine ring
Uniqueness
2-(Furan-2-ylsulfonyl)oxazepane is unique due to the presence of both a furan ring and a sulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(furan-2-ylsulfonyl)oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c11-15(12,9-5-4-7-13-9)10-6-2-1-3-8-14-10/h4-5,7H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDJLLHEXDAPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)S(=O)(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B6772065.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide](/img/structure/B6772073.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772088.png)
![2-(4-phenylcyclohexanecarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772097.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone](/img/structure/B6772113.png)
![(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6772118.png)
![5-[(4-Methylphenyl)methyl]-2-(oxan-4-ylmethyl)tetrazole](/img/structure/B6772124.png)
![N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6772127.png)
![1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone](/img/structure/B6772128.png)
![[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B6772130.png)
![3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B6772153.png)
![2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane](/img/structure/B6772160.png)


